molecular formula C11H21NO3 B2628207 tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopentyl]carbamate CAS No. 1932393-39-9

tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopentyl]carbamate

Cat. No.: B2628207
CAS No.: 1932393-39-9
M. Wt: 215.293
InChI Key: JHCUAQXGKDRBOU-DTWKUNHWSA-N
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Description

“tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopentyl]carbamate” is a chemical compound with the CAS Number: 1932393-39-9 . It has a molecular weight of 215.29 . The compound is also known by its IUPAC Name: tert-butyl (1R,2R)-2- (hydroxymethyl)cyclopentylcarbamate .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H21NO3 . The InChI Code is 1S/C11H21NO3/c1-11(2,3)15-10(14)12-9-6-4-5-8(9)7-13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9+/m0/s1 .

Mechanism of Action

The exact mechanism of action of tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopentyl]carbamate is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by interfering with cellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. It has also been found to exhibit anti-inflammatory activity by reducing the production of inflammatory cytokines. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopentyl]carbamate in lab experiments is its relatively simple synthesis method. It is also readily available and inexpensive. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in drug development.

Future Directions

There are several potential future directions for the study of tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopentyl]carbamate. One area of interest is its potential as an anticancer agent. Further studies are needed to determine its efficacy against different types of cancer and to optimize its use in combination with other drugs. Another potential direction is its use in the treatment of neurological disorders such as Alzheimer's disease. Studies are needed to determine its effectiveness in animal models and to identify the optimal dosage and administration route. Finally, there is also potential for the development of new synthetic methods for this compound that could improve its yield and purity.

Synthesis Methods

The synthesis of tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopentyl]carbamate involves the reaction of tert-butyl N-(chlorocarbonyl)cyclopentylcarbamate with cis-1,2-cyclopentanediol in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and yields the desired product in good yields.

Scientific Research Applications

Tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopentyl]carbamate has been extensively studied for its potential applications in drug development. It has been found to exhibit antitumor activity and has been evaluated as a potential anticancer agent. In addition, it has also been investigated for its potential as an anti-inflammatory agent and for its use in the treatment of neurological disorders such as Alzheimer's disease.

Safety and Hazards

For safety information, it’s always best to refer to the Material Safety Data Sheet (MSDS) of the compound .

Properties

IUPAC Name

tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopentyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-9-6-4-5-8(9)7-13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHCUAQXGKDRBOU-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC[C@H]1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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